1H-Pyrrolo[2,3-b]pyridine-2-carboxylic acid, 3-(cyanomethyl)-4-hydroxy-
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Overview
Description
1H-Pyrrolo[2,3-b]pyridine-2-carboxylic acid, 3-(cyanomethyl)-4-hydroxy- is a heterocyclic compound that has garnered significant interest in the field of medicinal chemistry. This compound is part of the pyrrolopyridine family, known for its diverse biological activities and potential therapeutic applications .
Preparation Methods
The synthesis of 1H-Pyrrolo[2,3-b]pyridine-2-carboxylic acid, 3-(cyanomethyl)-4-hydroxy- typically involves multi-step synthetic routes. One common method includes the cyclization of appropriate precursors under specific conditions to form the pyrrolopyridine core. The reaction conditions often involve the use of strong acids or bases, high temperatures, and sometimes catalysts to facilitate the cyclization process . Industrial production methods may involve optimization of these synthetic routes to enhance yield and purity, often incorporating continuous flow techniques and automated systems to scale up the production efficiently .
Chemical Reactions Analysis
1H-Pyrrolo[2,3-b]pyridine-2-carboxylic acid, 3-(cyanomethyl)-4-hydroxy- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of reduced derivatives.
Common reagents and conditions used in these reactions include strong acids, bases, oxidizing agents, and reducing agents. The major products formed from these reactions depend on the specific reagents and conditions used, but they generally include various substituted and functionalized derivatives of the original compound .
Scientific Research Applications
1H-Pyrrolo[2,3-b]pyridine-2-carboxylic acid, 3-(cyanomethyl)-4-hydroxy- has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It is investigated for its potential as a therapeutic agent in the treatment of various diseases, particularly those involving abnormal cell proliferation.
Industry: The compound is used in the development of new materials and as a precursor in the synthesis of pharmaceuticals
Mechanism of Action
The mechanism of action of 1H-Pyrrolo[2,3-b]pyridine-2-carboxylic acid, 3-(cyanomethyl)-4-hydroxy- involves its interaction with specific molecular targets and pathways. For instance, it has been shown to inhibit certain enzymes or receptors involved in cell signaling pathways, leading to the modulation of cellular processes such as proliferation, apoptosis, and migration . The exact molecular targets and pathways can vary depending on the specific biological context and the derivatives of the compound being studied .
Comparison with Similar Compounds
1H-Pyrrolo[2,3-b]pyridine-2-carboxylic acid, 3-(cyanomethyl)-4-hydroxy- can be compared with other similar compounds in the pyrrolopyridine family. Similar compounds include:
- 1H-Pyrrolo[2,3-b]pyridine-3-carboxylic acid
- 1H-Pyrrolo[2,3-b]pyridine-5-carboxylic acid
- 1H-Pyrrolo[2,3-b]pyridine-6-carboxylic acid
These compounds share a similar core structure but differ in the position and nature of functional groups attached to the pyrrolopyridine ring. The uniqueness of 1H-Pyrrolo[2,3-b]pyridine-2-carboxylic acid, 3-(cyanomethyl)-4-hydroxy- lies in its specific functional groups, which confer distinct chemical reactivity and biological activity .
Properties
Molecular Formula |
C10H7N3O3 |
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Molecular Weight |
217.18 g/mol |
IUPAC Name |
3-(cyanomethyl)-4-oxo-1,7-dihydropyrrolo[2,3-b]pyridine-2-carboxylic acid |
InChI |
InChI=1S/C10H7N3O3/c11-3-1-5-7-6(14)2-4-12-9(7)13-8(5)10(15)16/h2,4H,1H2,(H,15,16)(H2,12,13,14) |
InChI Key |
DLFGEDCVAKDRBQ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CNC2=C(C1=O)C(=C(N2)C(=O)O)CC#N |
Origin of Product |
United States |
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